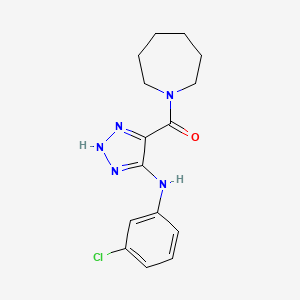
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate, also known as EMD 57033, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 is not fully understood, but it is believed to act through the modulation of ion channels and neurotransmitter receptors. Specifically, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to modulate the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have a number of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. In addition, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 for lab experiments is its high potency and specificity for its target receptors. However, one of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033, including the development of more soluble analogs for in vivo studies, the investigation of its potential therapeutic applications in other fields such as immunology and infectious diseases, and the elucidation of its exact mechanism of action at the molecular level. In addition, further studies are needed to determine the safety and efficacy of ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 in human clinical trials.
合成法
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with ethyl chloroformate, followed by the reaction of the resulting intermediate with methylsulfonyl chloride and 1,2,3,4-tetrahydroquinoline. The final product is obtained through the reaction of the intermediate with carbamic acid ethyl ester.
科学的研究の応用
Ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and cardiology. In neuroscience, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In oncology, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiology, ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate 57033 has been shown to have antiarrhythmic effects in animal models of cardiac arrhythmias.
特性
IUPAC Name |
ethyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-19-13(16)14-11-7-6-10-5-4-8-15(12(10)9-11)20(2,17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADHXYXDPBIUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-6-(4-fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B2461294.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2461296.png)
![5-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2461297.png)
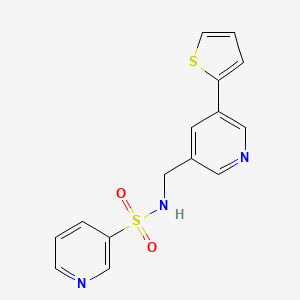
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2461299.png)
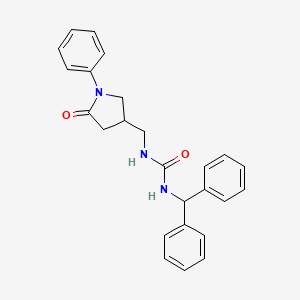
![2-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2461304.png)
![methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2461306.png)
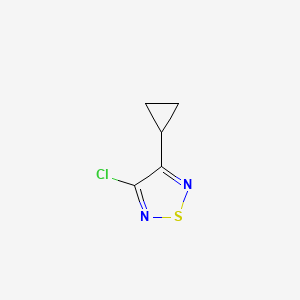
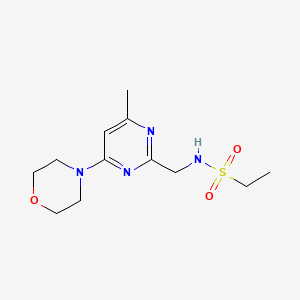
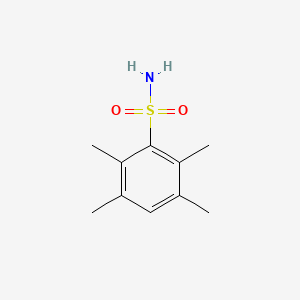
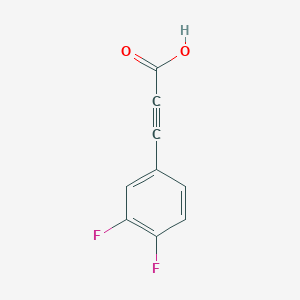
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2461314.png)
